1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide
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Overview
Description
1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide is a synthetic organic compound with a complex structure that includes a pyrimidine ring substituted with a cyano group and a methylsulfanyl group, as well as a pyrrolidine ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the cyano and methylsulfanyl groups. The final step involves the formation of the pyrrolidine ring and its attachment to the carboxamide group.
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Pyrimidine Core Synthesis:
- Starting materials: 2-chloropyrimidine, sodium cyanide, and methylthiol.
- Reaction conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (100-150°C) to facilitate the substitution reactions.
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Formation of Pyrrolidine Ring:
- Starting materials: 4-chloropyrimidine derivative, pyrrolidine.
- Reaction conditions: The reaction is typically conducted in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetonitrile (CH3CN).
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Final Coupling Step:
- Starting materials: Intermediate pyrimidine derivative, carboxamide precursor.
- Reaction conditions: The coupling reaction is performed using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
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Oxidation:
- Reagents: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
- Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
- Products: Oxidized derivatives with potential changes in the functional groups.
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Reduction:
- Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Conditions: Conducted in inert solvents such as tetrahydrofuran (THF) or ethanol.
- Products: Reduced forms of the compound, potentially altering the cyano or carboxamide groups.
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Substitution:
- Reagents: Nucleophiles such as amines or thiols.
- Conditions: Typically performed in polar aprotic solvents like DMF or DMSO.
- Products: Substituted derivatives with new functional groups replacing the original ones.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, in solvents like water or acetonitrile.
Reduction: LiAlH4, NaBH4, in solvents like THF or ethanol.
Substitution: Amines, thiols, in solvents like DMF or DMSO.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide has several scientific research applications:
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Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
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Biology:
- Investigated for its potential as an enzyme inhibitor or modulator.
- Explored for its interactions with biological macromolecules such as proteins and nucleic acids.
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Medicine:
- Potential applications in drug discovery and development, particularly as a lead compound for designing new therapeutics.
- Studied for its pharmacokinetic and pharmacodynamic properties.
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Industry:
- Utilized in the development of new materials with specific properties, such as polymers or coatings.
- Examined for its potential use in agricultural chemicals or other industrial applications.
Mechanism of Action
The mechanism of action of 1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, altering their conformation and function, and subsequently affecting various biochemical pathways.
Comparison with Similar Compounds
1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide: can be compared with other pyrimidine derivatives such as:
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.
Properties
IUPAC Name |
1-(5-cyano-2-methylsulfanylpyrimidin-4-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c1-18-11-14-6-7(5-12)10(15-11)16-4-2-3-8(16)9(13)17/h6,8H,2-4H2,1H3,(H2,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXPEGNFHGWPQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCCC2C(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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